molecular formula C11H15N3O2 B7501143 N'-tert-butyl-N-pyridin-3-yloxamide

N'-tert-butyl-N-pyridin-3-yloxamide

Cat. No. B7501143
M. Wt: 221.26 g/mol
InChI Key: NXPFXVCELITDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N-pyridin-3-yloxamide, also known as TBNPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. TBNPA is a pyridine derivative that has a tert-butyl group attached to the nitrogen atom. It has been used as a ligand in coordination chemistry, as well as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N'-tert-butyl-N-pyridin-3-yloxamide is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and stabilizing their coordination geometries. This property has been exploited in a variety of applications, including catalysis and enzyme mimetics.
Biochemical and Physiological Effects:
N'-tert-butyl-N-pyridin-3-yloxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-tert-butyl-N-pyridin-3-yloxamide is its ability to form stable complexes with metal ions. This property has been used in a variety of applications, including catalysis and enzyme mimetics. However, N'-tert-butyl-N-pyridin-3-yloxamide is not a highly selective ligand and can form complexes with a variety of metal ions. This can be a limitation in certain applications where selectivity is important.

Future Directions

There are several potential future directions for research involving N'-tert-butyl-N-pyridin-3-yloxamide. One area of interest is the development of new catalytic systems based on N'-tert-butyl-N-pyridin-3-yloxamide complexes. Another area of interest is the use of N'-tert-butyl-N-pyridin-3-yloxamide as a model for metalloenzymes, which could lead to the development of new enzyme mimetics. Additionally, further studies on the biochemical and physiological effects of N'-tert-butyl-N-pyridin-3-yloxamide could provide valuable information on its potential uses in medicine and other fields.

Synthesis Methods

N'-tert-butyl-N-pyridin-3-yloxamide can be synthesized through a multi-step process involving the reaction of pyridine with tert-butylamine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N'-tert-butyl-N-pyridin-3-yloxamide has been used in a variety of scientific research applications. One of the most common uses of N'-tert-butyl-N-pyridin-3-yloxamide is as a ligand in coordination chemistry. It has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and zinc. These complexes have been used in catalytic reactions and as models for metalloenzymes.

properties

IUPAC Name

N'-tert-butyl-N-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)9(15)13-8-5-4-6-12-7-8/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFXVCELITDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-tert-butyl-N-pyridin-3-yloxamide

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